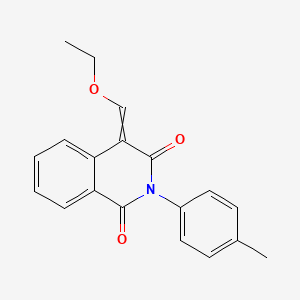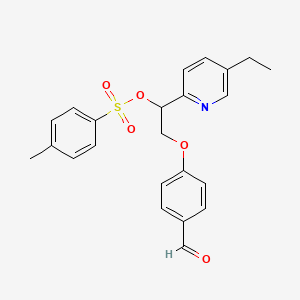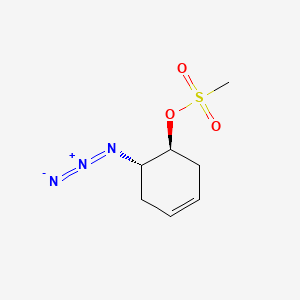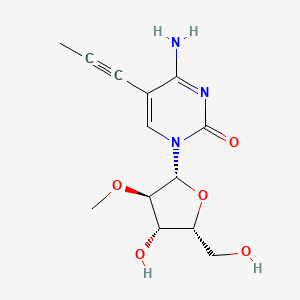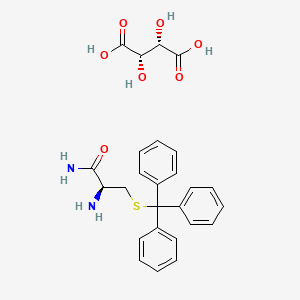
(S)-2-amino-3-(tritylthio)propanamide (2S,3S)-2,3-dihydroxysuccinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-amino-3-(tritylthio)propanamide (2S,3S)-2,3-dihydroxysuccinate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of both amino and tritylthio groups, which contribute to its reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-3-(tritylthio)propanamide (2S,3S)-2,3-dihydroxysuccinate typically involves multiple steps, starting from readily available precursors. One common method involves the protection of the amino group followed by the introduction of the tritylthio group through a nucleophilic substitution reaction. The final step often includes the coupling with (2S,3S)-2,3-dihydroxysuccinate under specific reaction conditions to ensure the desired stereochemistry is maintained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process and ensure consistency.
化学反応の分析
Types of Reactions
(S)-2-amino-3-(tritylthio)propanamide (2S,3S)-2,3-dihydroxysuccinate undergoes various chemical reactions, including:
Oxidation: The tritylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the tritylthio group, yielding a simpler amino compound.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tritylthio group can yield sulfoxides or sulfones, while reduction can produce simpler amino derivatives.
科学的研究の応用
(S)-2-amino-3-(tritylthio)propanamide (2S,3S)-2,3-dihydroxysuccinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (S)-2-amino-3-(tritylthio)propanamide (2S,3S)-2,3-dihydroxysuccinate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the conformation and activity of the target molecules. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biochemical effects.
類似化合物との比較
Similar Compounds
(S)-2-amino-3-(tritylthio)propanamide: Lacks the dihydroxysuccinate moiety, resulting in different reactivity and applications.
(2S,3S)-2,3-dihydroxysuccinate: Without the tritylthio group, it has distinct chemical properties and uses.
Uniqueness
The combination of the tritylthio and dihydroxysuccinate groups in (S)-2-amino-3-(tritylthio)propanamide (2S,3S)-2,3-dihydroxysuccinate imparts unique reactivity and functionality, making it a valuable compound in various scientific and industrial applications.
特性
分子式 |
C26H28N2O7S |
|---|---|
分子量 |
512.6 g/mol |
IUPAC名 |
(2S)-2-amino-3-tritylsulfanylpropanamide;(2S,3S)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C22H22N2OS.C4H6O6/c23-20(21(24)25)16-26-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;5-1(3(7)8)2(6)4(9)10/h1-15,20H,16,23H2,(H2,24,25);1-2,5-6H,(H,7,8)(H,9,10)/t20-;1-,2-/m10/s1 |
InChIキー |
KTSXYHCGEWFUGZ-QKSQPQDESA-N |
異性体SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@H](C(=O)N)N.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)N)N.C(C(C(=O)O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





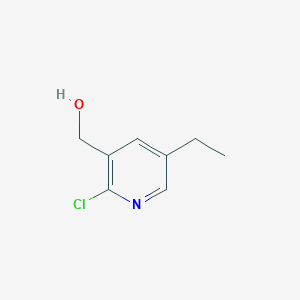

![(3aR,4S,5R,6R,8aR)-6-methyl-2-phenylhexahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-4,5-diol](/img/structure/B11825909.png)
![2-Benzyl-6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B11825920.png)
